PAR-4 Agonist Peptide, Amide, often represented by the sequence AYPGKF-NH2, is a synthetic peptide widely employed in scientific research to activate Protease-Activated Receptor 4 (PAR4). [ [], [] ] PAR4 belongs to a family of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs) that play critical roles in various physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer. [ [], [] ]
PAR-4 Agonist Peptide, Amide mimics the tethered ligand sequence of PAR4, enabling researchers to specifically investigate the downstream signaling pathways and cellular responses mediated by PAR4 activation. This peptide serves as a valuable tool for elucidating the physiological and pathological roles of PAR4 in different biological systems. [ [], [] ]
PAR-4 Agonist Peptide, amide is a synthetic peptide that acts as an agonist for the protease-activated receptor 4 (PAR-4). This compound is particularly significant in the context of platelet activation and thromboxane production. Unlike other PAR receptors, such as PAR-1 and PAR-2, PAR-4 is selectively activated by specific peptides, making it a target for research in cardiovascular and inflammatory diseases. The peptide has been characterized for its ability to stimulate platelet function without affecting other PAR receptors, which highlights its specificity and potential therapeutic applications .
PAR-4 Agonist Peptide, amide is classified as a biologically active peptide. It is derived from the sequence AYPGKF, which is known to activate PAR-4 specifically. This peptide has been synthesized for research purposes and is available from various suppliers, including MedchemExpress and GenScript. Its classification falls under pharmacological agents that modulate receptor activity, particularly in the field of cardiovascular biology .
The synthesis of PAR-4 Agonist Peptide, amide typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a resin support. The process generally includes the following steps:
The synthesis may also involve additional steps such as cyclization or modification to enhance stability or activity. For example, amidation at the C-terminus can improve bioavailability and receptor binding affinity .
The molecular structure of PAR-4 Agonist Peptide, amide can be described by its sequence AYPGKF-NH2. This structure features:
PAR-4 Agonist Peptide, amide undergoes several key reactions relevant to its function:
The mechanism of action for PAR-4 Agonist Peptide involves:
Relevant data indicates that while PAR-4 Agonist Peptide is stable in solution for short periods, prolonged exposure to light or high temperatures can lead to degradation .
PAR-4 Agonist Peptide, amide has several scientific applications:
This compound's specificity and potency make it an invaluable tool in both basic and applied biomedical research settings.
Protease-activated receptors (PARs) constitute a unique subgroup of G protein-coupled receptors (GPCRs) characterized by their irreversible activation mechanism involving proteolytic cleavage. The human PAR family comprises four members (PAR-1 to PAR-4), with PAR-4 (F2RL3 gene product) distinguished by its lower thrombin affinity and distinct activation kinetics compared to other family members [3] [6]. PAR-4 shares the fundamental activation mechanism common to all PARs: proteases such as thrombin cleave the receptor's extracellular N-terminal domain, exposing a cryptic tethered ligand that binds intramolecularly to the receptor's extracellular loops to initiate transmembrane signaling [2] [3]. Unlike PAR-1, which possesses a high-affinity thrombin-binding exodomain (hirudin-like domain), PAR-4 lacks this structural feature, resulting in approximately 50-fold lower thrombin sensitivity (EC₅₀ ~5 nM vs. ~0.2 nM for PAR-1) [3]. This functional divergence establishes PAR-4's specialized role in cellular responses to high thrombin concentrations, particularly during the amplification phase of platelet activation and sustained inflammatory processes.
PAR-4 is co-expressed with PAR-1 in human platelets and endothelial cells but exhibits broader tissue distribution, including expression in neurons, astrocytes, smooth muscle cells, and various immune cells. Its expression is markedly upregulated under inflammatory conditions [2] [6]. Physiologically, PAR-4 activation generates sustained intracellular signals compared to the transient signaling mediated by PAR-1, contributing to prolonged calcium mobilization and distinct patterns of cellular responses [3] [6]. This temporal signaling profile positions PAR-4 as a critical mediator in later stages of platelet activation, thrombosis, and inflammatory tissue damage, making it an emerging therapeutic target for conditions ranging from cardiovascular diseases to neuroinflammatory disorders [2] [8].
Table 1: Comparative Characteristics of Human Thrombin-Activated PARs
Feature | PAR-1 | PAR-3 | PAR-4 |
---|---|---|---|
Gene (Chromosome) | F2R (5q13) | F2RL2 (5q13) | F2RL3 (19p12) |
Thrombin EC₅₀ | ~0.2 nM | ~0.2 nM | ~5 nM |
High-affinity TBD | Present (KYEPF) | Present (KYEPF) | Absent |
Signaling Kinetics | Rapid, transient | Cooperative with PAR-4 | Delayed, sustained |
Tethered Ligand | SFLLRN | TFRGAP | GYPGQV |
Agonist Peptide | TFLLR-NH₂ | Not established | AYPGKF-NH₂ |
The PAR-4 agonist peptide (PAR-4-AP), designated chemically as H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ and commonly referred to as AYPGKF-NH₂, is a synthetic six-amino-acid peptide that functionally mimics PAR-4's endogenous tethered ligand (GYPGQV) exposed after thrombin cleavage [4] [7]. This peptide features a critical C-terminal amidation (-NH₂), which significantly enhances its stability and receptor-binding affinity compared to its free-acid counterpart [4] [10]. The molecular formula of PAR-4-AP is C₃₄H₄₈N₈O₇, with a molecular weight of 680.79 g/mol [4] [5]. High-performance liquid chromatography (HPLC) analyses confirm a purity typically exceeding 95% for research-grade preparations [7].
Structurally, AYPGKF-NH₂ adopts a β-turn conformation stabilized by interactions between the N-terminal alanine and C-terminal lysine-phenylalanine residues. This configuration allows optimal engagement with PAR-4's ligand-binding pocket within the receptor's extracellular loops. Key molecular interactions identified through mutagenesis and docking studies include:
Functionally, AYPGKF-NH₂ demonstrates high selectivity for human PAR-4, with no significant cross-reactivity observed for PAR-1 or PAR-2 even at concentrations up to 300 µM [4] [7]. Upon binding, it triggers Gq-mediated phospholipase C-β (PLC-β) activation, leading to inositol trisphosphate (IP₃)-dependent calcium mobilization from endoplasmic reticulum stores. This is followed by sustained calcium influx through store-operated channels [6] [9]. In platelets, these signaling cascades result in:
Table 2: Structural and Functional Characteristics of PAR-4 Agonist Peptide, amide
Property | Specification | Functional Significance |
---|---|---|
Amino Acid Sequence | H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Mimics tethered ligand (residues 48-53) |
Molecular Formula | C₃₄H₄₈N₈O₇ | Determines biochemical properties |
Molecular Weight | 680.79 g/mol | Impacts membrane permeability |
C-terminal Modification | Amidation (-CONH₂) | Enhances proteolytic resistance & receptor affinity |
Key Binding Residues | Lys⁵ (Asp²³⁰ interaction), Phe⁶ (hydrophobic pocket) | Critical for receptor activation & selectivity |
Calcium Mobilization | EC₅₀ ~100-200 µM (cell type-dependent) | Initiates signaling cascades |
Platelet Aggregation | Threshold: 75-300 µM (genotype-dependent) | Measures functional output in thrombosis research |
The discovery of PAR-4 emerged from efforts to explain thrombin responses in cells lacking PAR-1. In 1998, two independent research groups led by Kahn et al. and Xu et al. reported the cloning and characterization of this novel thrombin receptor from a human cDNA library [3]. Designated PAR-4, it was genetically distinct from earlier PARs, located on chromosome 19p12 rather than the PAR-1/-2/-3 cluster on 5q13. Initial functional characterization revealed that thrombin and trypsin activated PAR-4 through cleavage at the Arg⁴⁷/Gly⁴⁸ site, unmasking the native tethered ligand sequence GYPGQV [3].
Early attempts to develop PAR-4 agonist peptides focused on sequences derived from this endogenous tethered ligand. The hexapeptide GYPGQV was found to activate PAR-4 but exhibited limitations including proteolytic instability and suboptimal potency (EC₅₀ >500 µM in platelet assays). Structure-activity relationship (SAR) studies systematically modified this scaffold:
These optimizations culminated in the development of AYPGKF-NH₂ as the canonical PAR-4 agonist peptide, achieving >10-fold higher potency than GYPGQV (EC₅₀ ~100-200 µM vs. >500 µM in calcium mobilization assays) [4] [10]. This peptide became an indispensable pharmacological tool for selective PAR-4 activation, enabling researchers to dissect PAR-4-specific signaling independently of other PARs or thrombin's proteolytic activities.
The subsequent decades witnessed significant advancements in understanding PAR-4's physiological roles using AYPGKF-NH₂. Key milestones include:
The development of AYPGKF-NH₂ thus represented a critical turning point, transitioning PAR-4 from a molecular curiosity to a well-validated therapeutic target with implications across thrombosis, inflammation, and neurodegeneration.
Table 3: Historical Development of PAR-4 Agonist Peptides
Year | Development Milestone | Significance |
---|---|---|
1998 | PAR-4 cloning by Kahn/Xu groups [3] | Identified novel thrombin receptor on chromosome 19 |
1999 | Characterization of native tethered ligand (GYPGQV) | Established activation mechanism |
2000 | SAR studies on GYPGQV derivatives [10] | Revealed importance of C-terminal amidation |
2001 | Introduction of AYPGKF-NH₂ [4] | Standardized selective PAR-4 research tool |
2010s | Elucidation of biased signaling profiles [10] | Demonstrated peptide-dependent signaling outcomes |
2020s | Enabling CNS-penetrant antagonist screens [8] | Accelerated neurotherapeutic development |
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